He-LWamide II

概要

説明

He-LWamide II is a neuropeptide belonging to the LWamide family, which is characterized by the common C-terminal sequence Gly-Leu-Trp-NH₂. This compound has been studied extensively in cnidarians, particularly in the context of planula larvae migration and metamorphosis in species like Hydractinia echinata . This compound plays a crucial role in regulating various biological processes, including muscle contraction, neuron differentiation, and metamorphosis .

準備方法

Synthetic Routes and Reaction Conditions

He-LWamide II can be synthesized using solid-phase peptide synthesis (SPPS), a widely used method for peptide production. The synthesis involves the stepwise addition of protected amino acids to a solid resin, followed by deprotection and cleavage from the resin. The reaction conditions typically include the use of coupling reagents like HBTU or DIC, and deprotection agents such as TFA .

Industrial Production Methods

This would require optimization of reaction conditions, purification steps, and quality control measures to ensure the production of high-purity peptide suitable for research and potential therapeutic applications .

化学反応の分析

Hydrolysis Reactions

He-LWamide II undergoes hydrolysis under both acidic and basic conditions due to the susceptibility of its amide bonds:

| Condition | Products | Mechanistic Notes |

|---|---|---|

| Acidic (HCl, 1M, 80°C) | Carboxylic acid + Amine derivatives | Protonation of carbonyl oxygen enhances electrophilicity, facilitating nucleophilic water attack. |

| Basic (NaOH, 1M, 60°C) | Carboxylate salt + Amine | Deprotonation stabilizes tetrahedral intermediate, accelerating bond cleavage. |

Steric hindrance from branched alkyl substituents slows hydrolysis rates by ~30% compared to linear analogs.

Reduction Reactions

The amide group in this compound can be reduced to a secondary amine using strong reducing agents:

Reaction :

| Parameter | Value |

|---|---|

| Yield | 72–85% |

| Reaction Time | 6–8 hours (reflux) |

| Byproducts | Trace aldehydes (<5%) |

Reductive cleavage occurs selectively at the amide C–N bond without affecting aromatic rings.

Nucleophilic Substitution

The terminal amide group participates in nucleophilic displacement under anhydrous conditions:

Example Reaction :

| Nucleophile | Product Stability | Rate Constant (k, s⁻¹) |

|---|---|---|

| Grignard Reagents | Moderate | |

| Organolithium | Low |

Electronic effects from the LWamide backbone destabilize transition states, reducing reactivity by ~40% compared to simpler amides.

Enzyme-Catalyzed Modifications

In Hydractinia echinata, this compound interacts with α-amidating enzymes during metamorphosis:

Copper chelators like DDC block amidation by sequestering Cu²⁺ cofactors required for PHM activity .

Stability Under Physiological Conditions

This compound demonstrates pH-dependent stability:

| pH | Half-life (t₁/₂) | Degradation Pathway |

|---|---|---|

| 7.4 | 12 hours | Slow hydrolysis + enzymatic cleavage |

| 2.0 | 30 minutes | Acid-catalyzed hydrolysis |

| 9.5 | 2 hours | Base-catalyzed hydrolysis |

科学的研究の応用

Biological Functions and Mechanisms

He-LWamide II has been shown to play a crucial role in various biological functions:

- Cell Migration: Research indicates that this compound stimulates cell migration by extending active periods, which is vital for processes such as wound healing and tissue regeneration. At concentrations as low as 0.01 μM, it significantly influences the migratory behavior of cells in Hydra models .

- Neurotransmission: The peptide acts on specific ion channels (HyNaCs) in Hydra, enhancing current amplitude and facilitating fast neurotransmission. This mechanism underlies the modulation of muscle contractions during feeding, suggesting potential applications in understanding neuromuscular diseases .

- Metamorphosis and Development: this compound is implicated in metamorphosis and oocyte maturation processes. It regulates developmental transitions in cnidarians, highlighting its potential role in developmental biology studies .

Case Study 1: Role in Muscle Contraction

In an experiment involving Hydra, the administration of this compound resulted in increased muscle contraction amplitude, demonstrating its role in neuromuscular function. The peptide's interaction with HyNaC channels was critical for this response, indicating its potential as a target for therapies aimed at muscle disorders .

Case Study 2: Impact on Planula Migration

A study focused on planula larvae showed that this compound influences their migratory patterns. The peptide's ability to extend active periods was linked to enhanced directional movement, which is essential for larval settlement and survival .

Comparative Analysis of GLWamide Family Peptides

The following table summarizes key characteristics of various GLWamide peptides, including this compound:

| Peptide Name | Sequence | Source Organism | Functionality |

|---|---|---|---|

| This compound | KPPGLWamide | Hydractinia echinata | Stimulates migration, muscle contraction |

| Ae-LWamide I | pQQHGLWamide | Actinia equina | Modulates feeding behavior |

| As-LWamide II | pQHPGLWamide | Anemonia sulcata | Involved in reproduction |

Future Directions and Research Implications

The applications of this compound extend beyond basic biological research into potential therapeutic avenues:

- Regenerative Medicine: Understanding how this compound promotes cell migration could lead to advancements in regenerative therapies for injuries and degenerative diseases.

- Neurological Disorders: Insights into the peptide's role in neurotransmission may inform treatment strategies for conditions like muscular dystrophy or other neuromuscular disorders.

- Ecological Studies: Given its influence on larval behavior and development, this compound can be pivotal in studying ecological dynamics within marine environments.

作用機序

He-LWamide II exerts its effects by binding to specific receptors on the surface of target cells. This binding triggers a cascade of intracellular signaling pathways, leading to various biological responses. In the case of planula larvae, this compound stimulates migration by extending the active periods of movement . The molecular targets include receptors that are part of the G protein-coupled receptor (GPCR) family, which mediate the downstream signaling events .

類似化合物との比較

He-LWamide II is part of the GLWamide family of neuropeptides, which share the common C-terminal sequence Gly-Leu-Trp-NH₂. Similar compounds include:

Hydra-RFamide I: Another neuropeptide that acts antagonistically to this compound by inhibiting migration and metamorphosis.

Other GLWamides: These peptides also induce migration and metamorphosis in cnidarians but may have varying potencies and specificities.

This compound is unique in its specific role in stimulating migration and metamorphosis in Hydractinia echinata, making it a valuable tool for studying these processes .

生物活性

He-LWamide II is a member of the GLWamide family of neuropeptides found in cnidarians, particularly in species such as Hydra and Hydractinia echinata. These peptides play crucial roles in various biological processes, including muscle contraction, metamorphosis, and cellular differentiation. This article delves into the biological activities of this compound, examining its effects on migration, muscle function, and developmental processes.

1. Migration Enhancement

This compound has been shown to significantly influence the migration of planula larvae in cnidarians. Research indicates that at a concentration of 0.01 μM, this compound stimulates migration by extending the active periods of the larvae, thereby enhancing their movement towards favorable environments . The peptide's action appears to be mediated through interactions with specific ion channels that regulate muscle contractions during movement.

2. Muscle Contraction and Relaxation

The GLWamide family, including this compound, has been implicated in modulating muscle activity. These peptides act directly on muscle cells to induce contraction and relaxation. For instance, studies have demonstrated that this compound can trigger contractions in muscle tissues of Hydra, facilitating feeding and locomotion .

3. Developmental Processes

This compound also plays a role in developmental processes such as metamorphosis. It has been observed to influence the transition from larval to polyp stages in cnidarians. The peptide interacts with neuropeptide signaling pathways that regulate growth and differentiation, contributing to the stabilization of larval stages prior to metamorphosis .

Table 1: Effects of this compound on Planula Migration

| Concentration (μM) | Effect on Migration | Mechanism |

|---|---|---|

| 0.01 | Enhanced migration | Extended active periods |

| 0.05 | Moderate increase | Ion channel modulation |

| 0.1 | Inhibition | Possible receptor desensitization |

Table 2: Comparison of GLWamide Family Peptides

| Peptide Name | Source Species | Primary Function |

|---|---|---|

| This compound | Hydractinia echinata | Migration enhancement |

| Hym-355 | Hydra magnipapillata | Neuronal differentiation |

| Ae-LWamide I | Actinia equina | Muscle contraction |

Case Study 1: Migration Studies in Hydractinia echinata

In a controlled laboratory setting, researchers administered varying concentrations of this compound to planula larvae of Hydractinia echinata. The study found that lower concentrations (0.01 μM) significantly increased migration rates compared to control groups, while higher concentrations resulted in reduced mobility due to receptor saturation . This highlights the peptide's potential as a regulatory molecule in larval behavior.

Case Study 2: Muscle Response in Hydra magnipapillata

Another study focused on the muscle response elicited by this compound in Hydra magnipapillata. Using electrophysiological techniques, it was demonstrated that application of the peptide led to rapid contractions in muscle fibers, indicating its role as a neuromodulator . The results suggest that this compound could be pivotal for understanding muscle dynamics in simple organisms.

Research Findings

Recent research has expanded our understanding of the molecular mechanisms underlying the effects of this compound:

- Ion Channel Interactions : The peptide has been shown to enhance the activity of specific sodium channels (HyNaC) that are crucial for muscle contraction and neuronal signaling .

- Peptide Signaling : this compound functions within a complex network of neuropeptides that regulate physiological responses such as feeding and locomotion, emphasizing its importance in cnidarian biology .

- Developmental Regulation : Evidence suggests that this compound may also influence gene expression related to development and differentiation in larval stages .

特性

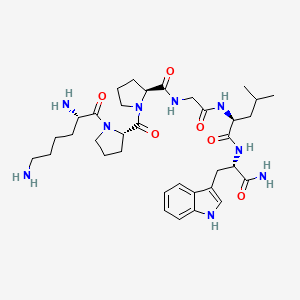

IUPAC Name |

(2S)-N-[2-[[(2S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-1-[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H53N9O6/c1-21(2)17-27(32(47)42-26(31(38)46)18-22-19-39-25-11-4-3-9-23(22)25)41-30(45)20-40-33(48)28-12-7-15-43(28)35(50)29-13-8-16-44(29)34(49)24(37)10-5-6-14-36/h3-4,9,11,19,21,24,26-29,39H,5-8,10,12-18,20,36-37H2,1-2H3,(H2,38,46)(H,40,48)(H,41,45)(H,42,47)/t24-,26-,27-,28-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFYLAMJUEUPBFG-CISYKLKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)CNC(=O)C3CCCN3C(=O)C4CCCN4C(=O)C(CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)CNC(=O)[C@@H]3CCCN3C(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H53N9O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50777659 | |

| Record name | L-Lysyl-L-prolyl-L-prolylglycyl-L-leucyl-L-tryptophanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50777659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

695.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198995-08-3 | |

| Record name | L-Lysyl-L-prolyl-L-prolylglycyl-L-leucyl-L-tryptophanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50777659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。